4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one
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Overview
Description
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one is an organic compound that belongs to the class of oxazolidinones These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with 4,4-dimethyl-2-oxazoline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones with hydroxyl or carbonyl groups, while reduction can produce primary or secondary amines .
Scientific Research Applications
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-phenyl-2-oxazoline
- 2-Methoxyphenyl isocyanate
- Diphenhydramine impurity B (PhEur)
Uniqueness
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
81777-92-6 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,4-dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10-6-4-5-7-11(10)8-14-12(15)13(2,3)9-16-14/h4-7H,8-9H2,1-3H3 |
InChI Key |
MFCVJVSUKRTRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(CO2)(C)C |
Origin of Product |
United States |
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